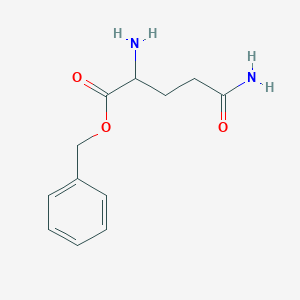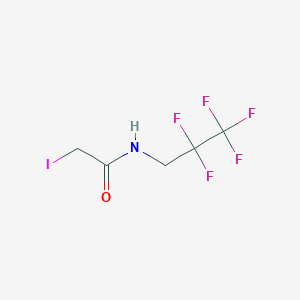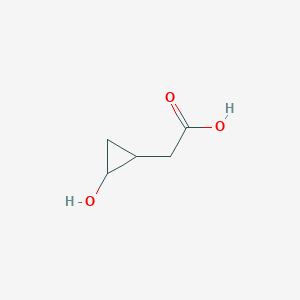
(R)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1-amino-2-methylpropyl group and two hydroxyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Substitution Reaction: The 1-amino-2-methylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-methylpropyl)benzene-1,4-diol: A structural isomer with hydroxyl groups at different positions.
5-(1-Amino-2-methylpropyl)benzene-1,2-diol: Another isomer with distinct chemical and biological properties.
Uniqueness
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
5-[(1R)-1-amino-2-methylpropyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)10(11)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,11H2,1-2H3/t10-/m1/s1 |
InChIキー |
HMSCTQIOKABPBF-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)O)O)N |
正規SMILES |
CC(C)C(C1=CC(=CC(=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)


![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)
